BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-
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Overview
Description
1-Methyl-2-oxo-1-(1-phenylethyl)hydrazine is an organic compound with the molecular formula C9H12N2O It is a hydrazine derivative characterized by the presence of a phenylethyl group and a methyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1-(1-phenylethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with methyl isocyanate, followed by oxidation. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-methyl-2-oxo-1-(1-phenylethyl)hydrazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1-(1-phenylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields hydrazine derivatives.
Substitution: Results in substituted phenylethyl derivatives.
Scientific Research Applications
1-Methyl-2-oxo-1-(1-phenylethyl)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-1-(1-phenylethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme
Properties
CAS No. |
68690-89-1 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylethyl)nitrous amide |
InChI |
InChI=1S/C9H12N2O/c1-8(11(2)10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
BSVVIIHAZGTBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)N=O |
Origin of Product |
United States |
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